molecular formula C36H43NO6 B149409 5-Hexadecanoylaminofluorescein CAS No. 73024-80-3

5-Hexadecanoylaminofluorescein

Cat. No. B149409
CAS RN: 73024-80-3
M. Wt: 585.7 g/mol
InChI Key: QWSRVJGBAIRGMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Hexadecanoylaminofluorescein is C36H43NO6 . It has a molecular weight of 585.73 . The molecule contains a total of 90 bonds, including 47 non-H bonds, 20 multiple bonds, 15 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, and 2 aromatic hydroxyls .


Physical And Chemical Properties Analysis

5-Hexadecanoylaminofluorescein appears as a beige powder . It is slightly soluble in water . The compound has a melting point of >142°C (dec.) and a predicted boiling point of 797.1±60.0 °C . Its predicted density is 1.24±0.1 g/cm3 .

Scientific Research Applications

Fluorescence Study in Drug-Carrier Interactions

5-Hexadecanoylaminofluorescein (HAF) has been utilized in the study of drug-carrier interactions within model systems. Techen et al. (2012) explored the interactions of the cationic surfactant hexadecyltrimethylammonium bromide (CTAB) with fluorescence probes, including HAF, using both ensemble and single-molecule fluorescence techniques. They found that HAF does not affect the characteristics of CTAB micelles, providing insights into the interactions of drug carriers and fluorescent probes under physiological conditions (Techen, Hille, Dosche, & Kumke, 2012).

Bioimaging of Nitric Oxide

Another application of fluorescein-based compounds is in the bioimaging of nitric oxide (NO). Kojima et al. (2001) developed a membrane-permeable fluorescent indicator for NO based on the rhodamine chromophore, which can be excited with 550-nm light. This research shows the potential of fluorescein derivatives in bioimaging, demonstrating their effectiveness in practical bioimaging applications in bovine aortic endothelial cells (Kojima, Hirotani, Nakatsubo, Kikuchi, Urano, Higuchi, Hirata, & Nagano, 2001).

In Vitro Measurement of Nitric Oxide

Leikert et al. (2001) have demonstrated the use of 4,5-Diaminofluorescein (DAF-2), a related compound to 5-Hexadecanoylaminofluorescein, for the reliable detection of NO in biological systems. This study highlights the utility of fluorescein derivatives in measuring low levels of NO, such as those released from endothelial cells, by using low concentrations of the probe and accounting for auto-fluorescence (Leikert, Räthel, Müller, Vollmar, & Dirsch, 2001).

properties

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(40)37-25-16-19-29-28(22-25)35(41)43-36(29)30-20-17-26(38)23-32(30)42-33-24-27(39)18-21-31(33)36/h16-24,38-39H,2-15H2,1H3,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSRVJGBAIRGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993787
Record name N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexadecanoylaminofluorescein

CAS RN

73024-80-3
Record name N-(3′,6′-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)hexadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73024-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hexadecanoyl)aminofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
AJJ Manca, K Loos - research.rug.nl
… , to correct for the difference in molar mass of the molecular probes, a 0.02% dye solution was prepared based on chromoionophore XI or 5Hexadecanoylaminofluorescein and a 0.0114…
Number of citations: 0 research.rug.nl
W Meyer, J Schmidt, R Busche, R Jacob… - Journal of …, 2009 - Wiley Online Library
… For glycolipids, the sections were stained with the green fluorescence dye 5-hexadecanoylaminofluorescein (HEDAF) (Molecular Probes Inc., Eugene, OR, USA). It has been …
Number of citations: 8 onlinelibrary.wiley.com
H Kim, J Baffi, N Collins, M Fronheiser… - … & Visual Science, 2002 - iovs.arvojournals.org
… We investigated the ocular distribution of a lipophilic fluorescent compound, 5-hexadecanoylaminofluorescein (H-110, MW= 586), from a sustained-release device placed in the …
Number of citations: 2 iovs.arvojournals.org
H Jouhou, K Yamamoto, A Homma… - The Journal of …, 2007 - Wiley Online Library
… horizontal cells (HCs) enzymatically dissociated from carp retina The pH s was measured by using a pH-sensitive lipophilic fluorescent dye, HAF (5-hexadecanoylaminofluorescein), …
Number of citations: 43 physoc.onlinelibrary.wiley.com
M Manca, AJJ Woortman, K Loos, MA Loi - Starch‐Stärke, 2015 - Wiley Online Library
… , to correct for the difference in molar mass of the molecular probes, a 0.02% dye solution was prepared based on chromoionophore XI or 5-Hexadecanoylaminofluorescein and a …
Number of citations: 28 onlinelibrary.wiley.com
W Meyer, J Schmidt, J Kacza, R Busche… - European Journal of …, 2011 - Springer
… glycolipid histochemical technique (5-hexadecanoylaminofluorescein staining, laser scanning … Densitometric evaluation of the 5-hexadecanoylaminofluorescein staining revealed that …
Number of citations: 13 link.springer.com
H Gutiérrez, L Echevarria, M Caetano - Colloids and Surfaces A …, 2009 - Elsevier
… Using the SHG-(Π-A) measurements, monolayers of 5-hexadecanoylaminofluorescein on the water surface were examined by monolayer compression. The phase transitions were …
Number of citations: 2 www.sciencedirect.com
HM Gutiérrez, JA Castillo, JR Chirinos… - Review of scientific …, 2005 - pubs.aip.org
… π-A isotherms of Langmuir films from insoluble amphiphiles 5 hexadecanoylaminofluorescein (fluorescein H-110) in water, were followed as a model system to characterize this …
Number of citations: 4 pubs.aip.org
B Husse, A Sopart, G Isenberg - American Journal of …, 2003 - journals.physiology.org
… Fluorescence labeling with 5-hexadecanoylaminofluorescein. Plasma membrane damage … PBS and incubated with 5 μM and 5-hexadecanoylaminofluorescein (HEDAF) for 10 min at …
Number of citations: 27 journals.physiology.org
A Techen, C Hille, C Dosche, MU Kumke - Journal of colloid and interface …, 2012 - Elsevier
… The fluorescent dye 5-hexadecanoylaminofluorescein (HAF) is frequently used to label membranes in order to study processes that are related to pH changes at the surface of epithelial …
Number of citations: 35 www.sciencedirect.com

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